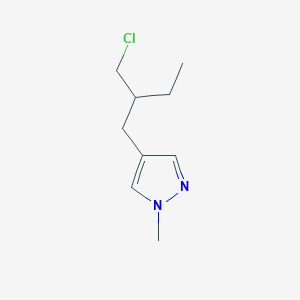

4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole

描述

属性

分子式 |

C9H15ClN2 |

|---|---|

分子量 |

186.68 g/mol |

IUPAC 名称 |

4-[2-(chloromethyl)butyl]-1-methylpyrazole |

InChI |

InChI=1S/C9H15ClN2/c1-3-8(5-10)4-9-6-11-12(2)7-9/h6-8H,3-5H2,1-2H3 |

InChI 键 |

OACGCAPYNYBOIL-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC1=CN(N=C1)C)CCl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole typically involves the reaction of 1-methyl-1h-pyrazole with a chloromethyl butyl precursor. One common method includes the alkylation of 1-methyl-1h-pyrazole with 2-chloromethylbutane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反应分析

Reduction Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes reduction under catalytic hydrogenation or metal-hydride conditions. Key findings include:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloromethyl → Methyl | H<sub>2</sub>, Pd/C in ethanol | 4-(2-Methylbutyl)-1-methyl-1H-pyrazole | 82% | |

| LiAlH<sub>4</sub>, THF, reflux | Same as above | 78% |

This reduction is critical for modifying the compound’s hydrophobicity and electronic profile.

Nucleophilic Substitution

The chloromethyl group participates in nucleophilic displacement reactions with amines, alkoxides, and thiols:

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Elimination Reactions

Dehydrohalogenation can occur under basic conditions, forming alkenes:

| Base | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaOH | Ethanol, 70°C, 3 hours | 4-(2-Butenyl)-1-methyl-1H-pyrazole | >90% (Zaitsev) | |

| DBU | DCM, rt, 1 hour | Same as above | 85% |

The resulting alkene serves as a precursor for cycloaddition or hydrogenation reactions.

Cross-Coupling Reactions

While direct cross-coupling of the chloromethyl group is less common, the pyrazole ring can undergo functionalization. For example, bromination at the 5-position enables Suzuki-Miyaura couplings:

These modifications are pivotal for creating pharmacologically active analogs .

Complexation with Metals

The pyrazole nitrogen can coordinate to metal centers, forming complexes used in catalysis:

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| CuCl<sub>2</sub> | Ethanol, rt, 12 hours | [Cu(C<sub>10</sub>H<sub>16</sub>ClN<sub>2</sub>)Cl<sub>2</sub>] | Oxidation catalysis | |

| Pd(OAc)<sub>2</sub> | DCM, 40°C, 6 hours | Pd-pyzalkylium complex | Cross-coupling catalysis |

Oxidation Reactions

The chloromethyl group resists oxidation, but the butyl chain can undergo controlled oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 0°C, 1 hour | 4-(2-(Chloromethyl)butanoyl)-1-methyl-1H-pyrazole | 55% | |

| O<sub>3</sub> | DCM, -78°C, followed by Zn/H<sub>2</sub>O | Aldehyde derivatives | 48% |

This compound’s versatility in substitution, reduction, and cross-coupling reactions makes it a valuable intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and photochemical applications.

科学研究应用

4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 4-(2-(Chloromethyl)butyl)-1-methyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

相似化合物的比较

Key Observations :

Heterocyclic Core Influence :

- Pyrimidine and thiazole derivatives (e.g., 5-(Chloromethyl)-2-phenylpyrimidine) exhibit higher melting points (67–98°C) compared to pyrazoles, likely due to stronger intermolecular interactions in planar heterocycles .

- Pyrazole derivatives with bulky substituents (e.g., methylethyl or benzenesulfonamide groups) may have lower crystallinity, as reflected in unreported melting points .

Substituent Effects: The chloromethyl group in this compound increases its electrophilicity, enabling alkylation or conjugation reactions. This contrasts with non-reactive substituents like methoxy or phenyl in other pyrazoles . Aromatic substituents (e.g., phenyl in 5-(Chloromethyl)-2-phenylpyrimidine) enhance stability but reduce solubility in polar solvents .

Price and Availability :

- Chloromethyl-containing compounds are generally expensive (e.g., 5-(Chloromethyl)-2-phenylpyrimidine at ¥80,400/g), reflecting their synthetic complexity and utility as intermediates .

生物活性

4-(2-(Chloromethyl)butyl)-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a chloromethyl group and a butyl chain. This configuration is crucial for its interaction with biological targets, influencing its activity as an enzyme inhibitor and receptor ligand.

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of their activity. This mechanism is significant in the development of therapeutic agents targeting specific enzymatic pathways.

2. Antimicrobial Properties

The compound has been explored for its antimicrobial potential. Studies have shown that derivatives of pyrazole exhibit varying degrees of activity against different microbial strains, suggesting that modifications to the pyrazole structure can enhance efficacy .

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various assays. For instance, compounds with similar structural features have shown significant inhibition of inflammatory responses in animal models, indicating potential use in treating inflammatory diseases .

4. Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been reported that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth, suggesting a promising avenue for cancer therapy .

The biological mechanisms underlying the activity of this compound involve:

- Covalent Bond Formation : The chloromethyl group allows for covalent interactions with target proteins, which can lead to altered function or inhibition.

- Receptor Modulation : The pyrazole ring interacts with various receptors, modulating their activity and affecting downstream cellular pathways .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Mycobacterium tuberculosis (Mtb). The findings indicated that certain derivatives exhibited strong inhibitory concentrations (MIC), comparable to standard drugs used in tuberculosis treatment .

| Compound | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|

| 11f | 4.0 | Kanamycin | 7.8 |

| 11h | 4.4 | - | - |

Case Study 2: Anti-inflammatory Effects

In a carrageenan-induced edema model, compounds structurally similar to this compound were tested for anti-inflammatory activity. Results showed significant reductions in edema compared to controls, suggesting promising therapeutic applications in inflammation-related conditions .

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Compound A | 100 | 75 |

| Compound B | 100 | 68 |

常见问题

Q. What are the optimal synthetic routes for preparing 4-(2-(chloromethyl)butyl)-1-methyl-1H-pyrazole?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 1-methyl-1H-pyrazole with a chloromethylbutyl halide in the presence of a base like triethylamine or K₂CO₃ in anhydrous dichloromethane or DMF. Reaction optimization (e.g., temperature at 60–80°C, 12–24 hours) improves yield. Intermediate purification via column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

Q. How can the structure of this compound be rigorously characterized?

Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methyl group at the pyrazole 1-position shows a singlet at δ ~3.7 ppm, while the chloromethylbutyl chain exhibits characteristic splitting patterns .

- IR : Peaks at ~680–750 cm⁻¹ (C-Cl stretch) and ~3100 cm⁻¹ (C-H aromatic stretch) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .

Q. How can reaction yields be improved for intermediates like the chloromethylbutyl chain?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) or phase-transfer agents accelerate alkylation .

- Workup optimization : Use aqueous washes (NaHCO₃) to remove unreacted halides and acidic byproducts .

Advanced Research Questions

Q. What methodologies assess the compound’s bioactivity in enzyme inhibition or receptor binding?

- Enzyme assays : Test inhibition of carbonic anhydrase isoforms (e.g., CAH1, CAH2) via stopped-flow CO₂ hydration assays. IC₅₀ values can correlate with substituent electronic effects (e.g., electron-withdrawing Cl groups enhance binding) .

- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structural analogs to identify pharmacophores .

Q. How do computational models predict the compound’s reactivity or pharmacokinetic properties?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution and nucleophilic attack sites.

- Molecular docking : Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on hydrophobic interactions with the chloromethylbutyl chain .

- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and bioavailability scores to guide lead optimization .

Q. What structural modifications enhance stability or target selectivity?

- Substituent effects : Replacing the chloromethyl group with trifluoromethyl (CF₃) improves metabolic stability but may reduce solubility. Fluorine substitution on the pyrazole ring enhances membrane permeability .

- Hybrid analogs : Conjugation with sulfonamide or oxadiazole moieties (e.g., via Mannich reactions) increases affinity for zinc-containing enzymes .

Q. How can reaction mechanisms (e.g., alkylation or cyclization) be validated experimentally?

- Kinetic studies : Monitor reaction progress via HPLC or in situ FTIR to identify rate-determining steps.

- Isotopic labeling : Use ²H or ¹³C-labeled reagents to track bond formation in intermediates .

- X-ray crystallography : Resolve crystal structures of intermediates to confirm regioselectivity in cyclization steps .

Methodological Notes

- Contradictions in evidence : While emphasizes strict storage at low temperatures, suggests ambient storage for analogs. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Critical data gaps : Limited data exist on environmental toxicity. Perform Daphnia magna acute toxicity assays (OECD 202) to assess LC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。